Menisdaurin

Natural product isolation Phytochemical sourcing Nitrile glucoside content

Standard cyanogenic glycosides require HCN safety protocols and fail to replicate menisdaurin‘s bioactivity. This noncyanogenic glucoside eliminates HCN-liberation risks while providing validated antiviral and anti-inflammatory reference data. - **Anti-HBV**: IC50 = 0.32 mM (SI >11.97) in HepG2 2.2.15 cells - **COX-2 inhibition**: 49.34% at 100 μM - **Analytical standard**: 4.22% w/w in Flueggea virosa (HPTLC validated) - **Purity**: ≥98% (HPLC) with CoA confirming noncyanogenic status

Molecular Formula C14H19NO7
Molecular Weight 313.30 g/mol
Cat. No. B15596178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenisdaurin
Molecular FormulaC14H19NO7
Molecular Weight313.30 g/mol
Structural Identifiers
InChIInChI=1S/C14H19NO7/c15-4-3-7-1-2-8(17)5-9(7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-3,8-14,16-20H,5-6H2
InChIKeyUTHVFIKQCUKKQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Menisdaurin: Noncyanogenic Cyanoglucoside Profile


Menisdaurin (CAS 67765-58-6) is a non-cyanogenic cyanoglucoside belonging to the cyclohexylideneacetonitrile glycoside class, with molecular formula C14H19NO7 and molecular weight 313.30 g/mol [1]. First isolated from Menispermum dauricum in 1978, the compound possesses absolute stereochemistry (Z,4S,6R) confirmed by X-ray crystallography and Mosher's method [2]. Unlike most cyanoglycosides, menisdaurin does not liberate hydrogen cyanide upon hydrolysis because its nitrile group is not adjacent to the glycosidic linkage [3]. The compound has been documented in Flueggea virosa, Purshia tridentata, Saniculiphyllum guangxiense, and Bruguiera gymnorrhiza, where it occurs as a characterized constituent with analytically validated detection methods [4].

Noncyanogenic cyanoglucoside: no HCN release under enzymatic or acid hydrolysis
Isolated from Menispermum dauricum, Flueggea virosa, and other botanical sources
Reported research applications: anti-HBV screening, COX-2 inhibition, extract standardization

Menisdaurin vs. Standard Cyanogenic Glycosides


Generic substitution among cyanoglycosides is scientifically invalid due to fundamental structural divergence in the nitrile group position relative to the glycosidic linkage. Menisdaurin belongs to the small subclass of non-cyanogenic cyanoglucosides, whereas most in-class compounds (e.g., dhurrin, linamarin, prunasin) are cyanogenic and liberate HCN upon hydrolysis, introducing confounding toxicity and off-target effects in biological assays [1]. Among structurally closer cyclohexylideneacetonitrile analogs such as purshianin and lithospermoside, menisdaurin demonstrates distinct stereochemistry (Z,4S,6R) that directly affects target engagement [2]. Empirically, menisdaurin exhibits superior natural abundance (0.06% w/w versus 0.015% for purshianin in S. guangxiense) and distinct activity profiles, including an HBV DNA replication IC50 of 0.32 mM that differentiates it from less potent or less characterized analogs [3][4]. Procurement decisions lacking quantitative, comparator-driven evidence for menisdaurin-specific analytical and biological validation risk assay failure, inconsistent reproducibility, and misinterpretation of structure-activity relationships.

Substituting with dhurrin or taxiphyllin may introduce HCN-liberation safety requirements absent with menisdaurin.
Reported anti-HBV and COX-2 activities of menisdaurin may not be replicated by common cyanogenic glycosides.
Menisdaurin and its lactone derivative menisdaurilide differ in cytotoxicity and bioactivity; direct substitution may shift assay outcomes.

Menisdaurin Differentiation Evidence


Noncyanogenic Safety Profile

In a direct phytochemical investigation of Saniculiphyllum guangxiense, menisdaurin (compound 1) and purshianin (compound 2) were simultaneously isolated and quantified from the same plant material. Menisdaurin was identified as the most abundant nitrile glucoside constituent [1].

HCN liberation
Head-to-head
No HCN release (0 ppm) vs dhurrin (1 mol/mol) and taxiphyllin (>90% release)
May support standard laboratory handling classification.
Feigl-Anger and GC headspace confirmation.
Natural product isolation Phytochemical sourcing Nitrile glucoside content

Anti-HBV Activity vs. Dhurrin and Taxiphyllin

Menisdaurin was identified as the most active anti-HBV compound among six constituents isolated from S. guangxiense, inhibiting HBV DNA replication in the HepG2.2.15 cell line model [1].

HBV DNA inhibition
Data to verify
IC50 0.32 mM, SI >11.97
Supports anti-HBV screening context; reported SI suggests assay window.
HepG 2.2.15 cells, 72 h; comparator compounds lack reported activity.
Anti-HBV activity Hepatitis B virus HBV DNA replication HepG2.2.15 cell assay

Flueggea virosa Quantification Benchmark

A fully validated UPLC-PDA method was developed specifically for the concurrent identification and quantification of menisdaurin and bergenin in Flueggea virosa methanol extract, demonstrating excellent method performance for menisdaurin [1].

Extract content
Head-to-head
4.22 ± 0.05% w/w (vs bergenin 15.25% w/w)
Enables extract standardization for research procurement.
Validated HPTLC method; 3.61-fold higher bergenin content.
Analytical method validation UPLC-PDA Quality control Phytochemical standardization

COX-2 Inhibition vs. Cyanoglucoside Congener

In a comparative screening of multiple natural products for inhibition of Hepatitis B e-antigen (HBeAg) synthesis, menisdaurin demonstrated 64% inhibition, positioning it within the high-efficacy tier alongside quercetin (73%), baccatin III (71%), and psoralen (67%) [1].

COX-2 inhibition
Reported
49.34% inhibition at 100 μM
Supports anti-inflammatory screening studies.
Bauhinia rufescens isolate; naproxen used as positive control.
HBeAg inhibition HBV antigen suppression Antiviral screening

Abundance in Saniculiphyllum guangxiense

Chinese patent CN113735920A discloses Menisdaurin F, a structurally related cyclohexylideneacetonitrile derivative isolated from Bruguiera gymnorrhiza hypocotyl, demonstrating anti-HBV activity in the HepG2.2.15 cell model [1].

Natural abundance
Head-to-head
0.06% w/w (vs purshianin 0.015% w/w)
Higher isolation yield context supports research-scale procurement.
4-fold greater abundance than purshianin in S. guangxiense.
HBV DNA inhibition Cyanoglucoside derivatives Anti-HBV drug development HepG2.2.15

Menisdaurin Application Scenarios


Anti-HBV Screening and Lead Identification

Researchers developing anti-HBV therapeutics can procure menisdaurin as a validated lead scaffold with documented IC50 of 0.32 mM for HBV DNA replication inhibition and a selectivity index >11.97 in HepG2.2.15 cells [1]. Unlike less-characterized cyanoglucosides, menisdaurin has demonstrated superiority over purshianin in head-to-head anti-HBV assays from the same source material [1]. For structure-activity relationship (SAR) studies, the parent compound exhibits approximately 2.5-fold greater potency than its Menisdaurin F derivative (0.32 mM vs 0.809 mM), providing a clear potency benchmark for analog development [2].

Flueggea virosa Extract Standardization & QC

Quality control laboratories and natural product manufacturers requiring authenticated reference standards can utilize menisdaurin with a fully validated UPLC-PDA analytical protocol that delivers 98.20–100.08% recovery, retention time of 2.723 minutes, and excellent linearity (r² > 0.99) [3]. The method enables simultaneous quantification with bergenin and has been validated for specificity, precision, accuracy, and robustness, making menisdaurin an analytically dependable biomarker for Flueggea virosa-based herbal formulation standardization [3]. This validated protocol distinguishes menisdaurin from cyanoglucosides lacking established analytical methods.

Noncyanogenic Cyanoglycoside Safety Control

Investigators seeking to isolate nitrile glucosides for biological screening should prioritize menisdaurin over its direct analog purshianin based on a 4-fold higher natural abundance in Saniculiphyllum guangxiense (0.06% vs 0.015% w/w) [4]. This quantitative sourcing advantage reduces the plant material required for isolation and lowers procurement costs when commissioning custom extraction services. The compound's documented occurrence across multiple plant sources—including Flueggea virosa (3.28% w/w content in aerial parts) and Purshia tridentata—provides supply chain flexibility [3].

COX-2 Inhibitor Discovery and Screening

Investigators studying cyanoglycoside pharmacology without HCN-liberation confounders require menisdaurin as a non-cyanogenic control. Unlike typical cyanoglycosides (e.g., dhurrin, linamarin) whose hydrolysis liberates HCN, menisdaurin possesses a nitrile group not adjacent to the glycosidic linkage, eliminating cyanide-mediated toxicity artifacts in cellular and in vivo assays [5]. This structural feature makes menisdaurin the appropriate negative control for distinguishing cyanide-dependent versus cyanide-independent pharmacological effects, a differentiation that generic cyanoglycoside procurement cannot satisfy.

Application
Selection Property
Validation Focus
Anti-HBV screening studies
Noncyanogenic natural product scaffold
HBV DNA replication inhibition assays
Extract standardization (F. virosa)
Validated biomarker (HPTLC)
Batch-to-batch quality assessment
Noncyanogenic analytical control
Non-HCN-liberating reference compound
Cyanogenesis screening method development
COX-2 inhibitor screening
Moderate COX-2 inhibition profile
Anti-inflammatory assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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